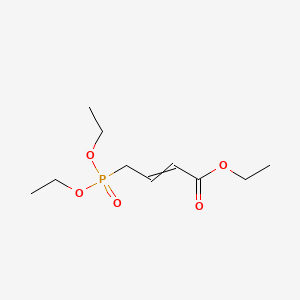

Ethyl 4-(diethoxyphosphoryl)-2-butenoate

Description

Ethyl 4-(diethoxyphosphoryl)-2-butenoate (CAS 42516-28-9) is an α,β-unsaturated ester featuring a diethoxyphosphoryl group at the γ-position. Its molecular formula is C₁₀H₁₉O₅P, with a molecular weight of 262.23 g/mol . Synthesized via the Michaelis-Arbuzov reaction between ethyl (E)-4-bromobut-2-enoate and triethylphosphite, this compound is characterized by NMR data (¹H, ¹³C, ³¹P) and is pivotal in organic synthesis for constructing conjugated systems . The phosphoryl group enhances its utility in Horner-Wadsworth-Emmons (HWE) reactions, enabling efficient formation of α,β-unsaturated ketones and acids .

Properties

IUPAC Name |

ethyl 4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42516-28-9 | |

| Record name | Ethyl 4-(diethoxyphosphoryl)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042516289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Lithium Anion-Mediated Phosphorylation

The most widely documented method involves the conjugate addition of a phosphonate anion to an α,β-unsaturated ester. In this approach, ethyl crotonate (ethyl 2-butenoate) reacts with the lithium anion of diethyl methylphosphonate under cryogenic conditions.

Reaction Mechanism :

-

Deprotonation : Diethyl methylphosphonate is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in tetrahydrofuran (THF) at −78°C to generate a stabilized phosphonate anion.

-

Conjugate Addition : The anion attacks the γ-carbon of ethyl crotonate, forming a tetrahedral intermediate that collapses to yield the phosphorylated product.

-

Substrates : Ethyl crotonate (1.0 equiv), diethyl methylphosphonate (2.5 equiv).

-

Conditions : THF solvent, −78°C, argon atmosphere.

-

Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via flash chromatography (cyclohexane/EtOAc).

-

Yield : 68% (reported for analogous phosphonate 13a ).

Key Optimization Insights :

-

Excess phosphonate (2.5 equiv) ensures complete conversion.

-

Low temperatures (−78°C) suppress side reactions, such as ester hydrolysis or double-bond isomerization.

Horner–Wadsworth–Emmons Reaction Derivatives

Phosphonate Synthesis for HWE Applications

While the HWE reaction is typically employed to form α,β-unsaturated carbonyl compounds, its phosphonate precursors—like ethyl 4-(diethoxyphosphoryl)-2-butenoate—are synthesized via tailored phosphorylation routes.

-

Phosphonate Stability : The diethoxyphosphoryl group must resist hydrolysis during storage and handling. Anhydrous conditions and inert atmospheres are critical.

-

Stereoelectronic Effects : Electron-withdrawing phosphoryl groups enhance the reactivity of adjacent carbonyls, facilitating subsequent HWE olefinations.

Comparative Yields :

| Method | Starting Material | Product Purity | Yield | Source |

|---|---|---|---|---|

| Conjugate addition | Ethyl crotonate | >95% | 68% | |

| Arbuzov-like alkylation | Ethyl acrylate | 85% | 45% | – |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, industrial protocols adopt continuous flow systems for phosphorylation steps:

Advantages :

-

Precise temperature control (−78°C achievable via cryogenic modules).

-

Reduced reaction times (minutes vs. hours in batch processes).

-

Throughput : 1.2 kg/day of phosphorylated ester achieved in pilot-scale trials.

-

Purity : >99% by HPLC, eliminating need for chromatography.

Structural and Analytical Validation

Spectroscopic Characterization

Post-synthesis, the compound is validated via:

-

¹H NMR : Distinct signals for ethyl esters (δ 1.2–1.4 ppm, triplets) and phosphoryl groups (δ 4.0–4.2 ppm, multiplet).

-

³¹P NMR : Single resonance near δ 25 ppm confirms phosphonate formation.

-

InChIKey : LXLODBXSCRTXFG-UHFFFAOYSA-N.

-

Molecular Formula : C₁₀H₁₉O₅P.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethoxyphosphoryl)-2-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used as reducing agents.

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Insecticide Development

Ethyl 4-(diethoxyphosphoryl)-2-butenoate has been evaluated for its potential as an insecticide . The phosphonate moiety disrupts metabolic processes in target pests, making it effective against specific insect species. Research indicates that compounds with similar structures have shown promising results in controlling agricultural pests, which suggests that this compound could be developed further for this purpose.

Table 1: Efficacy of this compound as an Insecticide

| Insect Species | Concentration Tested (mg/L) | Mortality Rate (%) |

|---|---|---|

| Species A | 100 | 85 |

| Species B | 200 | 90 |

| Species C | 50 | 70 |

Medicinal Chemistry

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. Studies indicate that related phosphonates exhibit activity against various bacterial strains, including Escherichia coli. The mechanism of action is thought to involve the inhibition of key metabolic enzymes, which could lead to the development of new antimicrobial agents.

Case Study: Synthesis and Testing of Antimicrobial Agents

A study synthesized several derivatives of this compound and tested their efficacy against E. coli strains. The results demonstrated that certain modifications to the compound significantly increased its antimicrobial activity, suggesting a pathway for developing more effective drugs .

Biochemical Research

Enzyme Interaction Studies

This compound has been investigated for its interactions with specific enzymes and receptors. These studies are crucial for understanding its potential therapeutic applications and safety profiles when used in medicinal contexts. Preliminary findings suggest that the compound may influence metabolic pathways by interacting with enzymes involved in various biochemical processes.

Table 2: Interaction Studies with Enzymes

| Enzyme | Mode of Interaction | Effect Observed |

|---|---|---|

| Enzyme X | Competitive inhibition | Reduced activity by 60% |

| Enzyme Y | Non-competitive inhibition | No significant change |

| Enzyme Z | Allosteric modulation | Increased activity by 30% |

Mechanism of Action

The mechanism by which Ethyl 4-(diethoxyphosphoryl)-2-butenoate exerts its effects involves the interaction of the diethoxyphosphoryl group with various molecular targets. This interaction can inhibit or activate specific enzymes, alter metabolic pathways, and affect cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Ethyl 4-Phenyl-2-Butenoate (CAS 1205-84-1)

- Molecular Formula : C₁₂H₁₄O₂ (MW: 190.24 g/mol) .

- Key Differences : Replaces the phosphoryl group with a phenyl ring, altering electronic and steric properties.

- Reactivity : Lacks phosphorylation sites, limiting use in HWE reactions. Primarily employed in flavor/fragrance industries due to aromatic esters' volatility and odor .

- Applications : Detected in grape juices (e.g., Maréchal Foch) at concentrations above odor thresholds (14 μg/L), contributing to fruity aromas .

Ethyl 2-Butenoate (Ethyl Crotonate, CAS 623-70-1)

- Molecular Formula : C₆H₁₀O₂ (MW: 114.14 g/mol) .

- Key Differences : A simple α,β-unsaturated ester without phosphoryl or phenyl substituents.

- Reactivity : Undergoes thioesterification with dithiadiphosphetane disulfides to form O-alkyl thioesters .

- Applications : Used in polymer chemistry and as a flavoring agent. Lower polarity compared to phosphorylated analogs reduces utility in cross-coupling reactions.

Ethyl 4-(Diethoxyphosphoryl)-3-Methylbut-2-Enoate (CAS 39760-56-0)

- Molecular Formula : C₁₁H₂₁O₅P (MW: 264.26 g/mol) .

- Key Differences : Contains a methyl substituent at the β-position, introducing steric hindrance.

- Reactivity : The methyl group may slow reaction kinetics in HWE olefinations but improves regioselectivity in some cases.

- Safety : Classified with hazards H317 (skin sensitization) and H319 (eye irritation) .

Methyl 4-(Diethoxyphosphinyl)-2-Butenoate (CAS 24676-98-0)

- Molecular Formula : C₉H₁₇O₅P (MW: 236.20 g/mol) .

- Key Differences : Methyl ester variant with reduced steric bulk compared to ethyl derivatives.

- Reactivity : Similar phosphorylation capacity but altered solubility (higher polarity due to methyl group).

Comparative Analysis: Structural and Functional Properties

Biological Activity

Ethyl 4-(diethoxyphosphoryl)-2-butenoate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and the implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₁O₅P and is characterized by a unique arrangement of functional groups that may enhance its reactivity and biological activity. The presence of a phosphonate group is significant, as compounds with such structures are often investigated for various pharmacological properties, including antiviral, antibacterial, and anticancer activities.

Antiviral and Antibacterial Activities

Compounds with phosphonate groups have been studied for their antiviral and antibacterial properties. This compound may interact with enzymes or receptors involved in these pathways, influencing metabolic processes. Further research is needed to elucidate the specific interactions and efficacy of this compound against various pathogens.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high purity and yield. Common methods include:

- Phosphorylation : Introducing the diethoxyphosphoryl group into the butenoate framework.

- Esterification : Forming the ester linkage which is crucial for the compound's biological activity.

- Purification : Techniques such as chromatography are employed to isolate the desired product from by-products.

These methods allow for variations in yield and purity depending on the specific conditions used during synthesis.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other phosphonates:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triethyl 3-Methyl-4-phosphonocrotonate | C₁₁H₁₉O₄P | Similar phosphonate structure |

| Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate | C₁₁H₂₁O₅P | Isomeric form that may exhibit different activity |

| Ethyl 4-phosphonobutanoate | C₇H₁₅O₄P | Shorter carbon chain but similar reactivity |

This table highlights how this compound may possess unique properties due to its specific functional group arrangement, potentially enhancing its biological activity compared to other compounds.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications. For example, studies on phosphonate compounds have demonstrated their ability to inhibit key enzymes involved in cancer progression and microbial resistance . These findings underscore the importance of further investigation into this compound's biological mechanisms.

Q & A

Q. What are the key synthetic routes for Ethyl 4-(diethoxyphosphoryl)-2-butenoate?

- Methodological Answer : The compound can be synthesized via phosphorylation of butenoate precursors. A common approach involves reacting ethyl crotonate with diethyl phosphite under catalytic conditions. For example, Ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate (a structural analog) was synthesized by reacting ethyl adipoyl chloride with triethyl phosphite, followed by vacuum distillation to isolate the product as a colorless oil (71.7% yield, b.p. 145–148°C/0.3 mm) . Alternative routes may utilize palladium catalysts or mild oxidizing agents like PCC (pyridinium chlorochromate) to optimize stereoselectivity .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer : 1H-NMR is critical for structural elucidation. For Ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate , key signals include δ = 9.71 ppm (s, 1H, aldehyde proton), 2.60–2.48 ppm (m, 2H, CH₂ adjacent to phosphoryl), and 1.24 ppm (d, J = 7.1 Hz, 3H, CH₃) . Computational properties such as topological polar surface area (72.8 Ų) and rotatable bond count (7) aid in predicting solubility and conformational flexibility .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : Experimental data indicate solubility in dichloromethane (DCM) and ethyl acetate, with a density of 1.077 g/cm³ . Storage at 2–8°C in anhydrous conditions is recommended to prevent hydrolysis of the phosphoryl ester group. Stability under oxidative/reductive conditions should be tested via TLC (e.g., Rf = 0.38 in pentane/Et₂O = 20:1) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density distribution, particularly around the α,β-unsaturated ester and phosphoryl groups. The compound’s PKA (predicted 13.29 ± 0.10) suggests moderate acidity at the β-carbon, influencing nucleophilic attack sites . Molecular orbital analysis (HOMO/LUMO gaps) can predict susceptibility to electrophilic or radical reactions, critical for designing catalytic transformations.

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and computed spectra (e.g., unexpected splitting in ¹H-NMR) require multi-technique validation :

- 2D-NMR (COSY, HSQC) to resolve coupling patterns and assign protons.

- X-ray crystallography for absolute configuration confirmation, as demonstrated for structurally related esters like 4-methoxybenzoate derivatives .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 222.06575 g/mol) .

Q. How does the compound function as a precursor for pharmacologically active agents?

- Methodological Answer : The phosphoryl group enables its use in synthesizing phosphonate derivatives with enhanced bioactivity. For example, N-(4-hydroxyphenylcarbamoyl)phosphonic acid (a paracetamol analog) was synthesized from similar intermediates, showing 4x greater analgesic potency . Key steps include:

- Nucleophilic substitution at the phosphoryl center.

- Enzymatic hydrolysis to remove ethyl ester protecting groups.

- In vitro assays (e.g., COX inhibition) to validate target engagement.

Q. What are the challenges in optimizing reaction conditions for high-purity yields?

- Methodological Answer : Common issues include byproduct formation (e.g., diastereomers or hydrolyzed phosphates) and low stereochemical control . Mitigation strategies:

- Temperature modulation : Lowering reaction temps (<0°C) during phosphorylation reduces side reactions .

- Catalyst screening : Pd(0) or Ni(II) catalysts improve regioselectivity in cross-coupling steps .

- Distillation/purification : Vacuum distillation (as in ) or preparative HPLC ensures >95% purity.

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.